molecular formula C13H17NO2 B11761311 methyl (2R)-2-benzylpyrrolidine-2-carboxylate

methyl (2R)-2-benzylpyrrolidine-2-carboxylate

Cat. No.: B11761311
M. Wt: 219.28 g/mol
InChI Key: RXUVDZTZDFWNNG-CYBMUJFWSA-N
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Description

Methyl (2R)-2-benzylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a benzyl group and a methyl ester substituent at the 2-position of the pyrrolidine ring. Its absolute configuration at the 2-position is (R), which is critical for its biological activity and stereochemical interactions. This compound has been investigated as a free fatty acid receptor 1 (FFAR1) agonist, demonstrating potency comparable to the reference compound QS-528 in activating FFAR1 at 10 µM concentration . Synthetically, it is derived from commercially available precursors such as 4-hydroxybenzaldehyde and (+)-camphor, involving multi-step reactions including chloromethylation, esterification, and chiral resolution to achieve the desired stereochemistry . The compound’s pyrrolidine core and benzyl substituent contribute to its lipophilicity and binding affinity, making it a promising candidate for antidiabetic drug development.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl (2R)-2-benzylpyrrolidine-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-16-12(15)13(8-5-9-14-13)10-11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3/t13-/m1/s1

InChI Key

RXUVDZTZDFWNNG-CYBMUJFWSA-N

Isomeric SMILES

COC(=O)[C@@]1(CCCN1)CC2=CC=CC=C2

Canonical SMILES

COC(=O)C1(CCCN1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

L-Proline-Based Routes

L-Proline serves as a cost-effective chiral precursor for synthesizing methyl (2R)-2-benzylpyrrolidine-2-carboxylate. In a method described by Rodríguez et al., L-proline undergoes sequential N-benzylation and esterification to yield intermediate (S)-N-benzyl-O-benzylpyrrolidine-2-carboxylate (Fig. 1A). Key steps include:

  • N-Benzylation : Treatment of L-proline with benzyl bromide and NaHCO₃ in DMF at 100°C (83% yield).

  • Esterification : Reaction with dimethyl methylphosphonate lithiate at -78°C to install the methyl ester.
    This route leverages the inherent chirality of L-proline, ensuring retention of the (2R) configuration. However, competing O-benzylation necessitates careful purification to isolate the desired product.

Homologation of L-Phenylalanine

An alternative approach homologates L-phenylalanine to generate β-amino acid intermediates. Cativiela et al. reported a five-step sequence involving:

  • Homologation : Conversion of L-phenylalanine to a β-amino acid via Arndt-Eistert reaction.

  • Cyclization : Intramolecular cyclization using Hg(OTf)₂ to form the pyrrolidine ring with (2S,5R) stereochemistry.

  • Esterification : Methylation of the carboxylic acid with CH₃I/K₂CO₃.
    This method achieves 43% overall yield and >99% enantiomeric excess (ee), though mercury-based catalysts pose environmental and safety concerns.

Asymmetric Catalytic Hydrogenation

Vinyl Triflate Intermediate Hydrogenation

A stereoselective route developed by Hsung et al. employs a vinyl triflate intermediate (Fig. 1B):

  • Triflate Formation : Treatment of a β-keto ester with Tf₂O and 2,6-lutidine.

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the double bond, yielding the (2R) configuration with 95% ee.
    This method avoids racemization observed in traditional hydrogenation protocols, as demonstrated by comparative studies.

Palladium-Catalyzed γ-Arylation

Pd(OAc)₂-mediated γ-arylation of N-sulfonamide-protected amino esters enables incorporation of benzyl groups (Table 1):

SubstrateCatalystAdditiveSolventYield (%)ee (%)
Valine derivativePd(OAc)₂AgOAc1,4-Dioxane8092
Proline derivativePd(OAc)₂CuCO₃HFIP2485
Optimal conditions (1,4-dioxane, AgOAc) afford 80% yield and 92% ee, highlighting the role of solvent in stabilizing Pd intermediates.

Enzymatic Resolution of Racemates

Lipase-Catalyzed Kinetic Resolution

Racemic methyl 2-benzylpyrrolidine-2-carboxylate is resolved using Pseudomonas cepacia lipase (PCL):

  • Hydrolysis : Selective hydrolysis of the (2S)-enantiomer in phosphate buffer (pH 7.0).

  • Separation : Chromatographic isolation of the remaining (2R)-ester (98% ee).
    This method is scalable but limited by maximal 50% theoretical yield of the desired enantiomer.

Stereochemical Control Strategies

Avoiding Racemization During Alkylation

Patent EP3015456A1 emphasizes racemization risks during alkylation of pyrrolidine-2-carboxylates:

  • Direct Alkylation : Leads to racemization unless carboxylate is protected (e.g., as a tert-butyl ester).

  • Protected Intermediates : Use of Boc-protected amines prevents epimerization, enabling >90% ee in final products.

Diastereoselective Cyclization

Intramolecular cyclization of aziridines with benzyl Grignard reagents achieves diastereomer ratios up to 15:1 (Fig. 1C). Stereoselectivity arises from chelation control between the Grignard reagent and ester carbonyl.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics for Key Methods

MethodYield (%)ee (%)Cost (Relative)Scalability
L-Proline Derivatization8399LowHigh
Asymmetric Hydrogenation8095ModerateModerate
Enzymatic Resolution4598HighLow

Chiral pool synthesis offers the best balance of yield and cost, while enzymatic resolution is preferable for high-purity small-scale applications .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-benzylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

Methyl (2R)-2-benzylpyrrolidine-2-carboxylate serves as a chiral building block in organic synthesis. Its unique structure allows it to be used in the synthesis of complex organic molecules, particularly those requiring specific stereochemistry. The compound can undergo various reactions, including oxidation, reduction, and substitution, leading to diverse derivatives .

Biology

In biological research, this compound has been investigated for its potential as a ligand in enzyme-catalyzed reactions. Its chiral nature allows it to interact selectively with enzymes, potentially modifying their activity. Studies have shown that it can inhibit certain enzyme pathways, making it a candidate for further exploration in enzyme inhibition studies .

Medicine

The compound's properties have led to its exploration as a precursor in pharmaceutical synthesis. It has potential applications in developing drugs targeting neurological disorders and cancer therapies due to its enzyme inhibitory effects . Notably, research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer activity against various tumor cell lines .

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways relevant to cancer proliferation. In vitro studies showed that derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to standard treatments like tamoxifen .
  • Pharmaceutical Development : A study exploring the synthesis of novel pyrrolidine derivatives highlighted the potential of this compound as an intermediate in developing new therapeutic agents targeting glycosidases, which are crucial for carbohydrate metabolism regulation .

Mechanism of Action

The mechanism of action of methyl (2R)-2-benzylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The benzyl group and ester functionality contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of methyl (2R)-2-benzylpyrrolidine-2-carboxylate are contextualized below against related pyrrolidine derivatives:

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Pharmacological Activity Synthesis Features References
This compound C₁₄H₁₇NO₂ 231.29 Benzyl, methyl ester (C2) FFAR1 agonist (EC₅₀ ~ QS-528) Multi-step synthesis from 4-hydroxybenzaldehyde
Benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate C₁₅H₁₈N₂O₂ 258.32 Cyano, ethyl, benzyl ester (C1) Not reported Commercially available
(2R,4R)-Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate C₁₄H₁₈N₂O₂ 246.31 Amino, methyl (C2, C4) Not reported Undisclosed synthesis
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate C₆H₁₁NO₃ 145.16 Hydroxyl (C4), methyl ester (C2) Pharmaceutical intermediate Tosylation of hydroxyl group

Key Comparison Points

Stereochemical and Positional Variations The ester position distinguishes pharmacological activity: methyl esters at C2 (target compound) vs. C1 (benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate). This positional shift may affect receptor binding due to spatial orientation differences . Amino and methyl substituents at C4 in (2R,4R)-benzyl 4-amino-2-methylpyrrolidine-1-carboxylate introduce basicity and steric hindrance, which could limit membrane permeability relative to the target compound .

Pharmacological Relevance

  • This compound is the only compound in this comparison with validated FFAR1 agonist activity , highlighting the importance of its benzyl ester and (R)-configuration for target engagement .
  • Derivatives like (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate are primarily used as synthetic intermediates , lacking direct therapeutic data .

Synthetic Complexity The target compound requires chiral resolution and multi-step synthesis (52% yield for the HCl salt), whereas cyano-ethyl derivatives (e.g., benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate) are commercially available, suggesting simpler scalability .

Biological Activity

Methyl (2R)-2-benzylpyrrolidine-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Structural Characteristics

This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the benzyl group enhances its lipophilicity, influencing its solubility and interactions with biological systems. The molecular formula is C13H17NO2C_{13}H_{17}NO_2, with a molecular weight of approximately 219.28 g/mol.

Table 1: Structural Features and Properties

PropertyValue
Molecular FormulaC13H17NO2C_{13}H_{17}NO_2
Molecular Weight219.28 g/mol
Density1.1 g/cm³
Boiling Point292.1 °C at 760 mmHg

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily as an enzyme substrate influencing several biochemical pathways. Its derivatives have been explored for therapeutic applications, particularly in cancer treatment and enzyme inhibition.

The compound acts by forming active intermediates that participate in biochemical pathways, affecting enzyme activities significantly. For instance, it has been studied as a potential inhibitor for poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms.

Case Studies and Research Findings

  • Cancer Cell Proliferation Inhibition :
    A study demonstrated that this compound derivatives induced robust degradation of AKT proteins, inhibiting downstream signaling pathways and suppressing cancer cell proliferation in vitro . This highlights its potential as an anticancer agent.
  • Enzyme Interaction Studies :
    Research indicates that this compound can bind to specific molecular targets, altering enzyme activities and influencing cellular processes. For example, its interaction with PARP has been shown to enhance the efficacy of certain chemotherapeutic agents .
  • Therapeutic Applications :
    The compound's structural versatility allows for modifications that can lead to derivatives with improved biological activity profiles. These derivatives are being investigated for their roles in developing inhibitors for various enzymes involved in cancer progression .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit distinct biological activities.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Methyl 1-benzylpyrrolidine-3-carboxylatePyrrolidine ring with carboxylic acid at position 3Different biological activity profiles
Methyl 1-phenylpyrrolidine-2-carboxylatePhenyl group instead of benzylVaried pharmacological effects
Methyl 1-benzylpiperidine-2-carboxylatePiperidine ring instead of pyrrolidineDifferent steric and electronic properties

Q & A

Q. What synthetic strategies are effective for preparing methyl (2R)-2-benzylpyrrolidine-2-carboxylate with high enantiomeric purity?

The synthesis typically involves three critical steps: (i) construction of the pyrrolidine ring via cyclization or ring-closing metathesis, (ii) stereoselective introduction of the benzyl group at the 2-position using chiral auxiliaries or catalysts, and (iii) esterification to stabilize the carboxylate group. For enantiomeric control, asymmetric hydrogenation or enzymatic resolution methods are recommended. For example, chiral palladium catalysts can achieve >95% enantiomeric excess (ee) in similar pyrrolidine derivatives . Post-synthetic purification via preparative HPLC with chiral columns ensures final purity.

Q. How can researchers optimize solubility and stability for in vitro assays?

Solubility is pH-dependent due to the compound’s zwitterionic nature. Pre-formulation studies should test buffers across a pH range (e.g., 3–9) using UV-Vis spectroscopy or HPLC to monitor degradation. For stability, lyophilization under inert gas (e.g., argon) minimizes oxidation, while storage at −80°C in amber vials reduces photodegradation. Evidence from analogous compounds suggests that phosphate-buffered saline (PBS) at pH 7.4 provides optimal stability for cellular assays .

Q. What preliminary biological screening models are suitable for assessing its pharmacological potential?

Begin with high-throughput enzyme inhibition assays (e.g., proteases, kinases) due to the compound’s structural similarity to bioactive pyrrolidine derivatives. For neuropharmacology, receptor-binding studies (e.g., GABAA or NMDA receptors) are relevant. Cell viability assays (e.g., MTT in HEK293 or SH-SY5Y lines) can evaluate cytotoxicity. Prioritize assays with orthogonal detection methods (e.g., fluorescence and luminescence) to minimize false positives .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s interaction with biological targets?

Density Functional Theory (DFT) calculations can model the compound’s electronic structure to predict binding affinities. Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (e.g., GROMACS) identifies potential binding poses with targets like ion channels or enzymes. For example, studies on related pyrrolidine-carboxylates used DFT to correlate substituent electronegativity with inhibitory activity against trypsin-like proteases .

Q. What experimental approaches resolve contradictions in reported biological activities across studies?

Contradictions often arise from assay conditions or impurity profiles. Perform the following:

  • Reproducibility checks : Replicate assays in multiple cell lines (e.g., primary vs. immortalized).
  • Impurity profiling : Use LC-MS to identify trace byproducts (e.g., diastereomers) that may influence activity.
  • Dose-response validation : Test activity across a broad concentration range (nM–mM) to rule out off-target effects.
    A study on benzyl-pyrrolidine derivatives resolved discrepancies by identifying a 5% impurity responsible for false-positive cytotoxicity .

Q. How do substituent modifications (e.g., benzyl vs. phenethyl groups) impact stereochemical outcomes and bioactivity?

The benzyl group’s steric bulk and π-π stacking potential enhance rigidity, favoring specific binding conformations. Comparative studies on methyl (2R)-2-phenethylpyrrolidine-2-carboxylate showed reduced CNS penetration compared to the benzyl analog due to increased hydrophobicity. Replace the benzyl group with fluorinated analogs (e.g., 4-fluorobenzyl) to study electronic effects on target engagement .

Q. What advanced techniques validate the compound’s stereochemistry and purity?

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.
  • Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by comparing experimental and calculated spectra.
  • X-ray crystallography : Resolves crystal packing effects on stereochemistry, as demonstrated for methyl 2-benzyl-5-azetidinyl-pyrrolidine derivatives .

Q. How can researchers design SAR studies to optimize activity against neurodegenerative targets?

  • Scaffold diversification : Introduce substituents at the pyrrolidine nitrogen (e.g., acyloxy groups) to modulate blood-brain barrier permeability.
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic motifs.
  • In silico ADMET : Predict metabolic stability (e.g., CYP450 interactions) using tools like Schrödinger’s QikProp. A study on 4-Cbz-aminopyrrolidine derivatives linked Cbz protection to enhanced proteolytic stability .

Methodological Guidance

  • Stereochemical Analysis : Combine NOESY NMR with computational modeling to assign axial/equatorial substituent orientations.
  • Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways, guided by ICH Q1A guidelines.
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity datasets from public repositories (e.g., ChEMBL).

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